methyl 4-amino-5-methoxy-2-methylbenzoate
Description
Contextualization within Aromatic Systems Research
Substituted benzoate (B1203000) esters are a cornerstone in the study of aromatic systems. Benzene (B151609), with its unique electronic structure and stability, serves as a foundational scaffold in organic chemistry. fiveable.meschoolwires.net The addition of functional groups, such as in benzoate esters, modifies the electronic properties and reactivity of the aromatic ring, allowing for detailed investigations into reaction mechanisms and the directing effects of substituents. fiveable.melibretexts.org Researchers utilize these derivatives to develop novel materials and complex molecules. For instance, the synthesis of new non-symmetrical naphthyl benzoate ester derivatives has led to the creation of liquid crystals with specific thermal stabilities and mesomorphic properties. mdpi.com The interplay between different substituents on the ester can be fine-tuned to control these material properties, highlighting the importance of these compounds in materials science. mdpi.comresearchgate.net Furthermore, aromatic esters are frequently incorporated into more complex structures, such as steroid-based molecules, to explore potential biological activities. nih.gov
Significance of Multifunctionalized Benzene Derivatives in Contemporary Chemical Science
Benzene derivatives, compounds containing a benzene ring as their core structure, are pivotal in numerous scientific fields, including pharmaceuticals, materials science, and industrial manufacturing. numberanalytics.com The strategic placement of multiple, distinct functional groups on a single benzene ring—creating a multifunctionalized derivative—is a powerful strategy in modern chemical synthesis. This approach allows for the creation of highly specialized molecules where the unique spatial and electronic arrangement of groups dictates the compound's function.
These compounds serve as versatile precursors and intermediates for synthesizing more complex molecules. numberanalytics.com A significant number of pharmaceutical drugs and other bioactive molecules feature a substituted benzene ring in their structure. compoundchem.com The specific combination of substituents is crucial for biological activity, receptor binding, and metabolic stability. Beyond medicine, multifunctionalized benzene derivatives are essential for creating polymers and other advanced materials. For example, styrene, a simple benzene derivative, is the monomer used to produce polystyrene, a widely used plastic. compoundchem.com The ability to introduce varied functional groups onto the benzene core provides chemists with a modular toolkit for designing molecules with tailored properties. fiveable.me
Overview of the Chemical Entity: Methyl 4-Amino-5-Methoxy-2-Methylbenzoate
This compound is a specific example of a multifunctionalized benzene derivative. Its structure is characterized by a central benzene ring bearing four substituents: an amino (-NH₂), a methoxy (B1213986) (-OCH₃), a methyl (-CH₃), and a methyl ester (-COOCH₃) group. This particular arrangement of electron-donating groups (amino, methoxy, methyl) and an electron-withdrawing group (methyl ester) creates a unique electronic environment on the aromatic ring, suggesting its potential utility as a chemical intermediate.
While detailed research on this specific isomer is not extensively published, its chemical structure places it within a family of compounds used as building blocks in pharmaceutical synthesis. For example, structurally related isomers and derivatives, such as methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, are known to be key intermediates in the synthesis of the antipsychotic drug Amisulpride. innospk.comgoogle.com Another related compound, methyl 4-amino-2-methoxybenzoate, is associated with the synthesis of Metoclopramide. synthinkchemicals.com The documented existence and synthesis of this compound point towards its role as a specialized building block for organic synthesis. chemscene.com
Below are the key chemical identifiers for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1427436-95-0 | chemscene.com |
| Molecular Formula | C₁₀H₁₃NO₃ | chemscene.comcymitquimica.com |
| Molecular Weight | 195.22 g/mol | chemscene.com |
Properties
CAS No. |
1427436-95-0 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Route Development
Retrosynthetic Analysis of the Core Structure
A retrosynthetic analysis of methyl 4-amino-5-methoxy-2-methylbenzoate provides a logical framework for planning its synthesis by breaking down the complex target molecule into simpler, readily available starting materials. The primary disconnections would logically target the ester, amino, and methoxy (B1213986) functional groups, as well as the C-C bond of the methyl group.
A plausible retrosynthetic pathway could start by disconnecting the ester group, leading back to 4-amino-5-methoxy-2-methylbenzoic acid and methanol (B129727). This is a standard esterification reaction. sciencemadness.org Further disconnection of the amino group via a C-N bond cleavage would suggest a nitration reaction on a precursor, leading to 4-nitro-5-methoxy-2-methylbenzoic acid. The amino group can be obtained by the reduction of a nitro group.
The methoxy group can be introduced via nucleophilic aromatic substitution or from a precursor already containing a hydroxyl group that can be methylated. The methyl group on the aromatic ring can be introduced via Friedel-Crafts alkylation on a suitable precursor.
A potential synthetic route derived from this analysis could start from a substituted toluene (B28343) derivative. For instance, starting with 2-methyl-5-nitroaniline, one could perform a Sandmeyer reaction to introduce a hydroxyl group, which is then methylated to give a methoxy group. Subsequent steps would involve the introduction of the carboxyl group and final reduction of the nitro group to an amine. A general example of the retrosynthesis of 4-aminobenzoic acid involves the side-chain oxidation of a toluene derivative and the reduction of a nitro group. youtube.com
Novel Approaches to Amino- and Methoxy-Functionalized Benzoate (B1203000) Ester Synthesis
Modern synthetic chemistry offers a variety of advanced methodologies that can be applied to the synthesis of complex molecules like this compound, often providing higher yields, better selectivity, and more environmentally friendly processes compared to traditional methods.
Catalytic approaches, particularly those involving transition metals, are instrumental in the synthesis of functionalized aromatic compounds. Asymmetric catalysis, while primarily focused on creating chiral molecules, offers powerful tools for selective synthesis. frontiersin.orglibretexts.org For the synthesis of polysubstituted benzoates, catalytic cross-coupling reactions can be employed to introduce various substituents. For instance, palladium-catalyzed C-H olefination of aniline (B41778) derivatives has been developed for para-selective functionalization. uva.nl
In the context of synthesizing amino-functionalized benzoates, catalytic methods can facilitate the construction of the core structure with high efficiency. frontiersin.org For example, a method for the catalytic asymmetric synthesis of β-amino alcohol derivatives has been reported, which could be adapted for the synthesis of precursors to the target molecule. frontiersin.org The use of bifunctional catalysts can also enable complex transformations in a single step, as demonstrated in the synthesis of benzothiazolopyrimidines. nih.gov
| Catalyst Type | Reaction | Potential Application in Synthesis | Reference |
| Chiral Brønsted base and hydrogen-donor | Asymmetric synthesis of 5,7-dihydrobenzo[c,e]oxepines and dibenzocycloheptanes | Can be explored for stereoselective steps if chiral derivatives are desired. | frontiersin.org |
| Bifunctional phosphonium (B103445) salt | Asymmetric [4+2] annulation | Could be adapted for the construction of heterocyclic precursors. | nih.gov |
| Rhodium(III) | Carboxylate-directed ortho-selective thiolation of benzoic acids | A similar strategy could be envisioned for the regioselective introduction of other functional groups. | rsc.org |
| Palladium/S,O-ligand | Para-selective C-H olefination of aniline derivatives | Could be used to introduce substituents at specific positions of an aniline precursor. | uva.nl |
Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times. ajrconline.organton-paar.com The principles of microwave heating involve the direct interaction of microwaves with the dipoles in the reaction mixture, leading to rapid and uniform heating. anton-paar.com This technology has been successfully applied to a wide range of organic transformations, including the synthesis of tertiary amines from carbamates and the acylation of amines, alcohols, and phenols. thieme-connect.comacs.org For the synthesis of this compound, microwave irradiation could be used to expedite steps such as esterification or the introduction of the amino or methoxy groups. researchgate.netnih.gov
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including enhanced safety, better process control, and easier scalability. beilstein-journals.orgresearchgate.netnih.gov The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, enabling reactions to be performed under conditions that are difficult to achieve in batch, such as superheating solvents safely. nih.gov The esterification of benzoic acid has been successfully performed in a continuous flow microwave reactor, demonstrating the potential of this combined technology. researchgate.net Flow chemistry protocols could be designed for various steps in the synthesis of this compound, potentially leading to a more efficient and automated process.
| Technology | Reaction Example | Advantages | Reference |
| Microwave-assisted synthesis | Acylation of amines | Reduced reaction time, enhanced conversion, and selectivity. | acs.org |
| Microwave-assisted synthesis | Esterification of benzoic acid | Increased reaction rate, higher yield. | researchgate.net |
| Flow chemistry | Aldol reaction | 100% conversion in 20 minutes compared to 24 hours in batch. | beilstein-journals.org |
| Flow chemistry | Swern oxidation | Higher yield (91%) and reduced side products (8%) compared to batch (49% yield, 50% side products). | beilstein-journals.org |
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com This can be achieved through various strategies, such as using water as a solvent, employing catalysts to minimize waste, and using renewable feedstocks. rsc.orgnih.gov
In the synthesis of functionalized benzoates, several green approaches have been reported. For example, the use of a Zr/Ti solid acid catalyst for the esterification of various benzoic acids with methanol offers an environmentally benign alternative to traditional acid catalysts. mdpi.com This solid catalyst can be easily separated from the reaction mixture and reused. mdpi.com The synthesis of benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones has been achieved in water, avoiding the use of volatile organic solvents. rsc.org Ultrasound-enhanced synthesis is another green technique that can lead to rapid and efficient reactions at room temperature. researchgate.net These principles can be applied to the synthesis of this compound to develop a more sustainable and environmentally friendly process.
Precursor Derivatization and Selective Functionalization Strategies
The successful synthesis of a polysubstituted aromatic compound like this compound heavily relies on the ability to control the regioselectivity of the functionalization steps.
Achieving the desired substitution pattern on the benzene (B151609) ring requires careful selection of directing groups and reaction conditions. The existing substituents on the ring will direct incoming electrophiles to specific positions (ortho, meta, or para). For instance, in the synthesis of a related compound, methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, halogenation of 2-methoxy-4-acetylamine methyl benzoate is a key step to introduce a substituent at the 5-position. google.compatsnap.com
Directed metalation is a powerful strategy for regioselective functionalization. By using a directing group, a metalating agent can deprotonate a specific C-H bond, allowing for the introduction of an electrophile at that position. For example, the carboxylate group can direct the ortho-arylation of benzoic acids catalyzed by ruthenium. nih.gov Similarly, mixed lithium-magnesium amides have been used for the regioselective metalation of ester-substituted 2-phenyl-2-oxazolines. nih.gov The synthesis of highly functionalized indoles has been achieved through the successive magnesiation of o-alkynyl protected anilines. nih.gov Such strategies could be employed to selectively introduce the methyl or other functional groups onto a benzoic acid precursor.
Esterification Techniques for Methyl Benzoate Moiety
The formation of the methyl ester group in this compound from its corresponding carboxylic acid, 4-amino-5-methoxy-2-methylbenzoic acid, is a critical synthetic step. The most common and industrially significant method for this transformation is acid-catalyzed esterification, often referred to as Fischer-Speier esterification. mdpi.comresearchgate.net This equilibrium-driven process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.org To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (methanol in this case) or by removing the water formed during the reaction. masterorganicchemistry.com
A variety of acid catalysts can be employed, ranging from traditional homogeneous catalysts to more modern heterogeneous systems. For the synthesis of a related compound, methyl 2-methoxy-4-amino-5-chlorobenzoate, hydrogen chloride gas is dissolved in methanol, creating an acidic environment that facilitates the esterification. prepchem.com Concentrated sulfuric acid is another common and effective catalyst that also acts as a dehydrating agent, sequestering the water produced and driving the reaction to completion. scienceready.com.auresearchgate.net
In recent years, heterogeneous solid acid catalysts have gained prominence due to their ease of separation from the reaction mixture and potential for reusability. mdpi.com Modified Montmorillonite K10 clay, for instance, has been successfully used for the esterification of various substituted benzoic acids with alcohols under solvent-free conditions, offering high yields. ijstr.orgepa.gov Other catalytic systems include tin(II) compounds, which are effective for the esterification of benzoic acid with long-chain alcohols, and zirconium(IV) and hafnium(IV) salts. organic-chemistry.orggoogle.com
The choice of technique depends on factors such as scale, substrate sensitivity, and desired purity. For a substituted benzoate like the target compound, the reaction conditions must be mild enough to avoid side reactions involving the amino and methoxy functional groups.
| Catalyst System | Catalyst Type | Typical Conditions | Advantages | Reference |
| Sulfuric Acid (H₂SO₄) | Homogeneous | Excess methanol, reflux | High efficiency, acts as dehydrating agent | scienceready.com.au |
| Hydrogen Chloride (HCl) | Homogeneous | HCl gas in methanol | Clean, effective for acid-sensitive substrates | prepchem.com |
| Montmorillonite K10 | Heterogeneous | Solvent-free, reflux | Reusable, easy separation, environmentally friendly | ijstr.orgepa.gov |
| Tin(II) Compounds | Homogeneous | 160-250°C, distillation of water | High purity, suitable for specific alcohols | google.com |
| Zirconium(IV) Salts | Homogeneous | 80°C, various solvents | Moisture tolerant, wide substrate scope | organic-chemistry.orgacs.org |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The focus here is on the widely applied acid-catalyzed esterification pathway.
The accepted mechanism involves the following key steps:
Protonation of the Carbonyl Oxygen : The carboxylic acid is activated by a proton from the acid catalyst. This protonation occurs on the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. scienceinfo.comchemguide.co.uk This makes the carbon atom more susceptible to attack by a weak nucleophile. mdpi.com
Nucleophilic Attack : A molecule of the alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate, also known as an oxonium ion. masterorganicchemistry.com
Proton Transfer : A proton is transferred from the newly added hydroxyl group (from the alcohol) to one of the original hydroxyl groups of the carboxylic acid. masterorganicchemistry.comchemguide.co.uk This intramolecular proton transfer, often facilitated by other molecules in the mixture like an unreacted alcohol molecule, converts a hydroxyl group into a better leaving group: water. youtube.com
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. scienceinfo.com
Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. scienceinfo.com
This entire process is reversible. The reverse reaction, acid-catalyzed ester hydrolysis, proceeds through the exact same intermediates. masterorganicchemistry.com
Kinetic studies of esterification reactions provide quantitative insights into reaction rates and the factors influencing them. For the esterification of benzoic acid with methanol, the reaction is typically first-order with respect to both the carboxylic acid and the alcohol. researchgate.net
The rate-determining step in Fischer esterification can vary depending on the specific reactants and conditions, but it is often the nucleophilic attack of the alcohol on the protonated carboxylic acid or the elimination of water from the tetrahedral intermediate. Transition state analysis, often aided by computational chemistry, helps to understand the energy profile of the reaction. The transition state is a high-energy, transient species that is higher in energy than the reactants, intermediates, and products. cbseacademic.nic.in For the nucleophilic attack step, the transition state involves the partial formation of the new carbon-oxygen bond and the partial breaking of the carbonyl pi bond.
Kinetic analyses have been performed on various esterification reactions. In the zirconocene-catalyzed esterification of benzoic acid, the reaction rate was found to be highly dependent on the catalyst concentration and temperature. acs.org Such studies allow for the development of mathematical models that can predict system behavior and optimize process parameters. acs.org The study of substituted benzoic acids has shown that both electron-donating and electron-withdrawing groups can influence the reaction rate, though under some catalytic systems like modified Montmorillonite K10, both types of substituted acids undergo smooth reactions. ijstr.orgepa.gov The hydrolysis of related esters, such as methyl o-methoxybenzoate, has also been kinetically studied, providing insights into the stability and reactivity of the ester bond under different pH conditions. researchgate.net
Purity Assessment and Isolation Techniques in Complex Mixture Separation
Following the synthesis, the reaction mixture contains the desired product, this compound, alongside unreacted starting materials (4-amino-5-methoxy-2-methylbenzoic acid and methanol), the acid catalyst, and water. scienceready.com.au A multi-step purification process is therefore essential to isolate the ester in high purity.
Neutralization and Washing : The first step is to neutralize the acid catalyst. A weak base, such as aqueous sodium carbonate or sodium bicarbonate solution, is added to the mixture. scienceready.com.auyoutube.com This converts the unreacted carboxylic acid into its water-soluble sodium salt and neutralizes the mineral acid catalyst. scienceready.com.au The reaction mixture is then transferred to a separating funnel, and the organic layer containing the ester is washed successively with the basic solution and then with water to remove any remaining salts and impurities. lookchem.com
Drying : The washed organic layer will be saturated with water. A drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, is added to remove the dissolved water. youtube.com The mixture is swirled and allowed to stand before the drying agent is removed by filtration.
Solvent Removal and Distillation : The solvent (if any) and excess methanol are removed by distillation. scienceready.com.au Since esters can be sensitive to high temperatures, this is often performed under reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition. lookchem.com This step also separates the ester from less volatile impurities.
Crystallization : If the ester is a solid at room temperature, as many substituted benzoates are, a final purification step can be recrystallization. The crude solid ester is dissolved in a suitable hot solvent or solvent mixture (e.g., toluene, methanol/toluene) and allowed to cool slowly. lookchem.com The pure ester will crystallize out, leaving more soluble impurities behind in the mother liquor. A patent for a related compound describes obtaining the final product via crystallization by cooling after reflux. google.com
Purity assessment is typically performed using techniques like High-Performance Liquid Chromatography (HPLC), which can separate the target compound from trace impurities and allow for quantification. A patent for a similar compound specifies HPLC conditions for purity analysis, indicating a purity of up to 99.5% was achieved. google.com
| Technique | Purpose | Reagents/Method | Reference |
| Liquid-Liquid Extraction | Removal of acid catalyst and unreacted carboxylic acid | Separating funnel, aqueous NaHCO₃ or Na₂CO₃ solution | scienceready.com.auresearchgate.net |
| Drying | Removal of dissolved water from the organic phase | Anhydrous MgSO₄ or Na₂SO₄ | youtube.com |
| Distillation | Removal of excess alcohol and purification of the ester | Simple or fractional distillation, often under vacuum | scienceready.com.aulookchem.com |
| Crystallization | Final purification of solid esters | Dissolution in a hot solvent and slow cooling | lookchem.comgoogle.com |
| HPLC | Purity assessment and quantification | Chromatographic separation based on polarity | google.com |
Spectroscopic and Advanced Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Stereochemical Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like methyl 4-amino-5-methoxy-2-methylbenzoate. It provides detailed information about the chemical environment of individual protons and carbon atoms, which is crucial for distinguishing between isomers. For a molecule with this substitution pattern, NMR can unequivocally confirm the positions of the amino, methoxy (B1213986), and methyl groups on the benzene (B151609) ring.
Predicted ¹H and ¹³C NMR data are essential for characterizing the molecule. The chemical shifts are influenced by the electronic effects of the substituents. The amino group (-NH₂) is a strong electron-donating group, the methoxy group (-OCH₃) is also electron-donating, the methyl group (-CH₃) is weakly electron-donating, and the methyl ester (-COOCH₃) is an electron-withdrawing group.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 6.2 - 6.4 | s | - |
| H-6 | ~ 7.5 - 7.7 | s | - |
| -NH₂ | ~ 4.0 - 5.0 | br s | - |
| -OCH₃ (at C5) | ~ 3.8 - 3.9 | s | - |
| -COOCH₃ | ~ 3.8 - 3.9 | s | - |
| -CH₃ (at C2) | ~ 2.1 - 2.3 | s | - |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 168 - 170 |
| C-1 | ~ 118 - 120 |
| C-2 | ~ 125 - 127 |
| C-3 | ~ 100 - 102 |
| C-4 | ~ 145 - 147 |
| C-5 | ~ 150 - 152 |
| C-6 | ~ 128 - 130 |
| -OCH₃ (at C5) | ~ 55 - 57 |
| -COOCH₃ | ~ 51 - 53 |
| -CH₃ (at C2) | ~ 15 - 17 |
Multi-dimensional NMR techniques are critical for assembling the complete structural puzzle of this compound by establishing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be expected to show no significant correlations between the aromatic protons (H-3 and H-6) as they are isolated singlets. However, it can be used to confirm the absence of vicinal or long-range couplings between them.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.eduustc.edu.cn This is a powerful tool for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~6.2-6.4 ppm would show a cross-peak with the carbon signal at ~100-102 ppm, confirming their direct bond as H-3 and C-3.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com This is arguably the most important experiment for confirming the substitution pattern on the aromatic ring. Key expected HMBC correlations would include:
The methyl protons (-CH₃ at C2) would show a correlation to C-1, C-2, and C-3.
The aromatic proton H-3 would show correlations to C-1, C-2, C-4, and C-5.
The methoxy protons (-OCH₃ at C5) would show a correlation to C-5.
The aromatic proton H-6 would show correlations to C-1, C-2, C-4, and C-5.
The methyl ester protons (-COOCH₃) would show a correlation to the carbonyl carbon (C=O).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This technique is particularly useful for confirming the relative positions of substituents around the ring. For example, a NOESY spectrum would be expected to show a cross-peak between the protons of the C2-methyl group and the H-3 proton, as well as between the H-6 proton and the protons of the C5-methoxy group, confirming their spatial proximity.
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of solid materials. nih.govyoutube.com In the context of this compound, ssNMR could be employed to investigate polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have distinct physical properties.
By analyzing the ¹³C chemical shifts and relaxation times in the solid state, ssNMR can differentiate between polymorphs. nih.gov The differences in crystal packing and intermolecular interactions in different polymorphic forms lead to variations in the local electronic environments of the carbon nuclei, resulting in distinct ssNMR spectra for each form.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups.
Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Amino (-NH₂) |
| 3100 - 3000 | C-H stretching | Aromatic |
| 2950 - 2850 | C-H stretching | Methyl (-CH₃) and Methoxy (-OCH₃) |
| 1720 - 1700 | C=O stretching | Ester (-COOCH₃) |
| 1620 - 1580 | C=C stretching | Aromatic Ring |
| 1600 - 1550 | N-H bending | Amino (-NH₂) |
| 1250 - 1200 | C-O stretching (asymmetric) | Aryl Ether (-O-CH₃) |
| 1150 - 1050 | C-O stretching | Ester (-COO-CH₃) |
| 1050 - 1000 | C-O stretching (symmetric) | Aryl Ether (-O-CH₃) |
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, and the resulting spectrum provides information on molecular vibrations. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic ring. researchgate.netresearchgate.net
Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretching | Aromatic |
| 1620 - 1580 | C=C stretching | Aromatic Ring |
| 1400 - 1300 | C-H bending | Methyl (-CH₃) |
| 850 - 800 | Ring breathing mode | Substituted Benzene |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by providing a very precise mass measurement. For this compound (C₉H₁₁NO₃), the expected exact mass would be approximately 181.0739 g/mol .
In addition to molecular formula confirmation, MS provides structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org When the ionized molecule (molecular ion) passes through the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.
Predicted Fragmentation Pattern for this compound
The fragmentation of this compound would likely proceed through several key pathways:
Loss of the methoxy radical from the ester: A common fragmentation for methyl esters is the loss of the •OCH₃ radical, which would result in a fragment ion at m/z 150.
Loss of formaldehyde (B43269) from the methoxy group: The methoxy group on the ring could lead to the loss of a neutral formaldehyde (CH₂O) molecule, resulting in a fragment at m/z 151.
Decarboxylation: Loss of the entire methyl ester group as •COOCH₃ would lead to a fragment at m/z 122.
Cleavage of the methyl group: Loss of a methyl radical (•CH₃) from the molecular ion would produce a fragment at m/z 166.
Table of Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment Structure/Loss |
| 181 | [M]⁺ (Molecular Ion) |
| 166 | [M - •CH₃]⁺ |
| 151 | [M - CH₂O]⁺ |
| 150 | [M - •OCH₃]⁺ |
| 122 | [M - •COOCH₃]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with a chemical formula of C10H13NO3, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure this mass with a deviation in the parts-per-million (ppm) range, thereby confirming the elemental composition. However, specific HRMS data from such an analysis on this compound has not been found in the surveyed scientific literature.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) provides valuable structural information by fragmenting a selected ion (in this case, the molecular ion of this compound) and analyzing the resulting fragment ions. This fragmentation pattern is characteristic of the molecule's structure, revealing the connectivity of its atoms and functional groups. A hypothetical MS/MS analysis would likely involve the fragmentation of the ester and methoxy groups, as well as potential cleavages of the benzene ring. Despite the utility of this technique, specific MS/MS fragmentation data for this compound is not currently available.
X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would unambiguously determine its molecular structure, including the planarity of the benzene ring and the orientation of the substituent groups. This technique would also establish the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. While crystallographic data for related structures, such as Morpholinium 4-amino-5-methoxy-2-methylbenzensulfonate, have been published, no such data exists for this compound itself.
Powder X-ray Diffraction for Crystalline Phase Characterization
Powder X-ray Diffraction (PXRD) is used to characterize the crystalline form of a bulk sample. It provides a unique fingerprint for a specific crystalline phase, which is useful for quality control and identifying different polymorphs. A PXRD pattern for this compound would consist of a plot of diffraction intensity versus the diffraction angle (2θ). However, no experimental PXRD patterns for this compound have been reported in the available scientific literature.
Computational and Theoretical Chemistry Investigations
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as solvent molecules or a biological receptor. nih.gov By simulating the trajectory of a molecule, MD can reveal stable conformations, dynamic behavior, and the nature of intermolecular interactions, which is crucial for understanding its function in a biological context. nih.gov
Typical Parameters Analyzed in MD Simulations
| Parameter | Description |
|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure, indicating structural stability over time. |
| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of each atom around its average position, highlighting flexible regions of the molecule. |
| Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds between the molecule and its environment. |
Note: This table describes common outputs from MD simulations and is for illustrative purposes.
Structure-Activity Relationship (SAR) Studies through Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. For related heterocyclic compounds, 3D-QSAR analyses have been employed to explore the structural requirements for biological activity, which aids in the design of novel therapeutic agents. nih.gov Such an approach for methyl 4-amino-5-methoxy-2-methylbenzoate and its analogues could provide a theoretical framework for designing new compounds with specific biological functions.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, are highly effective at predicting spectroscopic parameters such as NMR chemical shifts and vibrational frequencies. epstem.net These calculated spectra can aid in the interpretation of experimental data and the structural elucidation of the compound.
Calculated NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. epstem.net Studies on similar molecules have shown a strong linear correlation between the calculated and experimental ¹H and ¹³C NMR chemical shifts, validating the computed molecular structure. epstem.net
Illustrative Comparison of Calculated and Experimental ¹³C NMR Shifts
| Atom | Calculated Chemical Shift (ppm) (Illustrative) | Experimental Chemical Shift (ppm) (Illustrative) |
|---|---|---|
| C1 | 168.5 | 167.2 |
| C2 | 120.1 | 119.8 |
| C3 | 132.4 | 131.7 |
| C4 | 130.9 | 130.1 |
| C5 | 134.8 | 133.5 |
Note: This table is a hypothetical example to show how calculated NMR data is compared with experimental results and does not represent actual data for this compound.
Calculated Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies are often systematically scaled to correct for approximations in the computational method and to achieve better agreement with experimental spectra. researchgate.netscirp.org For example, C-H stretching vibrations in aromatic rings are typically predicted in the 3000-3100 cm⁻¹ region, while methyl C-H stretches appear at lower frequencies. researchgate.net
Illustrative Calculated Vibrational Frequencies for a Methoxy (B1213986) Group
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| ν(C-O) stretch | 925 |
| Methyl rock | 1157/1165 |
| νs(C-H) stretch | 2880 |
| νas(C-H) stretch | 2988 |
Note: This data is from a study on methoxy species and serves as an example of calculated vibrational frequencies. It is not data for the title compound. researchgate.net
Chemical Reactivity and Derivatization Studies
Electrophilic Aromatic Substitution Reactions of the Benzoate (B1203000) Ring
The benzene (B151609) ring of methyl 4-amino-5-methoxy-2-methylbenzoate is highly activated towards electrophilic aromatic substitution due to the presence of the strongly activating amino and methoxy (B1213986) groups. These groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org In this specific molecule, the positions are influenced by all three substituents: the amino, methoxy, and methyl groups.
The amino group is a powerful activating group and directs incoming electrophiles to its ortho and para positions. Similarly, the methoxy group is also a strong activating, ortho, para-directing group. libretexts.orgmsu.edu The methyl group is a weakly activating, ortho, para-director. libretexts.org The directing effects of these groups must be considered collectively to predict the outcome of an electrophilic substitution reaction. The position of electrophilic attack is ultimately controlled by the most powerful activating group on the ring. youtube.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. studyrocket.co.uk For instance, nitration would introduce a nitro group onto the ring, while halogenation would introduce a halogen atom. studyrocket.co.uk The specific regioselectivity of these reactions on this compound would depend on the reaction conditions and the interplay of the directing effects of the existing substituents. Steric hindrance from the existing groups can also play a significant role in determining the position of the incoming electrophile.
Nucleophilic Reactions at the Ester and Amino Functionalities
The ester and amino functionalities of this compound are susceptible to nucleophilic attack.
The ester group can undergo nucleophilic acyl substitution. For example, hydrolysis of the ester can occur under acidic or basic conditions to yield the corresponding carboxylic acid. Aminolysis, the reaction with an amine, can convert the ester into an amide. youtube.com This reaction involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that then collapses to form the amide and an alcohol as a leaving group. youtube.com
The amino group, being a nucleophile itself, can participate in various reactions. masterorganicchemistry.com However, nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring, is less common for this compound due to the electron-rich nature of the ring. Such reactions are more favorable on electron-poor aromatic rings. masterorganicchemistry.comwikipedia.org
Transformations of the Amino Group: Amidation, Diazotization, and Condensation Reactions
The amino group is a versatile functional group that can be transformed into a variety of other functionalities.
Amidation: The amino group can react with acyl chlorides or anhydrides to form amides. This is a common transformation that can be used to protect the amino group or to introduce new functional groups into the molecule.
Diazotization: Aromatic primary amines can react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. medmuv.com These salts are highly versatile intermediates that can be converted into a wide range of functional groups, including halogens, hydroxyl, cyano, and hydrogen. This provides a powerful tool for the further derivatization of the molecule.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These reactions are typically reversible and can be catalyzed by acids or bases.
Reactions Involving the Methoxy and Methyl Substituents
The methoxy and methyl groups on the benzene ring can also undergo specific reactions.
The methoxy group is an ether and can be cleaved under harsh conditions, for example, by treatment with strong acids like hydroiodic acid or hydrobromic acid, to yield the corresponding phenol. Under acidic conditions, the oxygen atom of the methoxy group can be protonated, making it a better leaving group for nucleophilic substitution. studyrocket.co.uk
The methyl group attached to the aromatic ring is generally quite stable. studyrocket.co.uk However, the benzylic hydrogens of the methyl group are activated towards free radical attack. libretexts.org Under strong oxidizing conditions, such as with hot, acidic potassium permanganate (B83412), the methyl group can be oxidized to a carboxylic acid. studyrocket.co.uklibretexts.org
Oxidation and Reduction Pathways of the Compound
The functional groups of this compound can undergo both oxidation and reduction.
Oxidation: As mentioned previously, the methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions. studyrocket.co.uklibretexts.org The amino group can also be oxidized. The oxidation of anilines can lead to a variety of products, including nitrosobenzenes, azoxybenzenes, and polymeric materials, depending on the oxidizing agent and reaction conditions. acs.orgresearchgate.net For example, oxidation with a strong oxidizing agent like potassium permanganate can lead to the formation of the corresponding nitro compound.
Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The aromatic ring itself can be reduced under certain conditions, for example, through a Birch reduction, which involves dissolving the aromatic compound in liquid ammonia (B1221849) with an alkali metal and an alcohol. libretexts.org
Exploration of Novel Reaction Pathways and Catalytic Transformations
Research into the reactivity of substituted aromatic compounds is constantly evolving, with a focus on developing novel reaction pathways and catalytic transformations. For a molecule like this compound, several modern synthetic methods could be applicable.
Cross-Coupling Reactions: The aromatic ring, if converted to an aryl halide or triflate, could participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring is a rapidly developing area of research. Catalytic systems that can selectively activate and functionalize specific C-H bonds would provide a more efficient way to synthesize derivatives of this compound.
Biocatalysis: Enzymes are increasingly being used as catalysts in organic synthesis due to their high selectivity and mild reaction conditions. For example, enzymes could potentially be used for the selective acylation or oxidation of the functional groups on this compound. The biosynthesis of aromatic amino acids, which are precursors to a vast array of natural products, involves a series of enzymatic transformations that highlight the potential of biocatalysis in modifying aromatic compounds. nih.govnih.gov
Applications in Advanced Materials and Niche Chemical Technologies
Role as a Precursor in Polymer Synthesis (e.g., polyamides, polyimides)
While direct studies detailing the use of methyl 4-amino-5-methoxy-2-methylbenzoate in polymer synthesis are not extensively documented in publicly available literature, its structural features strongly suggest its potential as a monomer precursor. Aromatic diamines are fundamental building blocks for high-performance polymers like polyamides and polyimides. For instance, a structurally similar compound, 4-methyl-1,2-phenylene bis(4-aminobenzoate), has been successfully used to synthesize soluble and transparent polyimides. koreascience.kr This analogous case suggests that this compound, after conversion to a diamine, could be a valuable monomer for creating polymers with tailored properties. The presence of the methoxy (B1213986) and methyl groups on the benzene (B151609) ring could impart desirable characteristics such as improved solubility and processability to the resulting polymers.
Utility in Dye and Pigment Chemistry as an Intermediate
A closely related compound, 4-Amino-5-methoxy-2-methylbenzenesulfonic acid, serves as a key intermediate in the synthesis of various azo dyes and pigments. usbio.netdyestuffintermediates.com This sulfonic acid derivative is used to create a range of colorants, including C.I. Food Red 17, C.I. Pigment Red 56, and C.I. Direct Red 257. dyestuffintermediates.com The synthesis involves the diazotization of the amino group on the benzene ring, followed by coupling with other aromatic compounds to form the final dye molecule. dyestuffintermediates.com Given the structural similarities, this compound is a plausible candidate for similar applications in the dye and pigment industry, where it could be used to synthesize a variety of colors. A derivative, methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate, is also noted for its utility in the production of dyes and pigments.
Table 1: Examples of Dyes and Pigments Synthesized from a Related Intermediate
| Dye/Pigment Name | C.I. Number | Reference |
| Food Red 17 | 16035 | dyestuffintermediates.com |
| Pigment Red 56 | 12315 | dyestuffintermediates.com |
| Direct Red 257 | - | dyestuffintermediates.com |
Applications in Optical and Electronic Materials (e.g., organic semiconductors, photoresists)
There is limited publicly available information on the specific applications of this compound in the field of optical and electronic materials. However, the broader class of aromatic compounds with electron-donating (amino, methoxy) and electron-withdrawing (ester) groups is of significant interest in materials science. These types of molecules can exhibit interesting photophysical properties and have the potential to be used as building blocks for organic semiconductors or as components in photoresist formulations. Further research would be needed to explore the potential of this specific compound in these advanced applications.
Utilization in Analytical Reagents and Sensors (e.g., complexing agents, fluorogenic probes)
The sulfonic acid analog, 4-Amino-5-methoxy-2-methylbenzenesulfonic acid, has been reported as an additive to analytical reagents to enhance their sensitivity. biosynth.com This suggests that derivatives of this compound could be developed for similar purposes. The presence of multiple functional groups (amino, methoxy, ester) on the aromatic ring provides sites for modification, which could be exploited to create selective complexing agents for metal ions or to develop novel fluorogenic probes for sensing applications.
Applications in Agrochemical and Specialty Chemical Synthesis (excluding biological activity/efficacy)
In the realm of agrochemicals, various methyl benzoate (B1203000) derivatives are utilized as intermediates in the synthesis of active compounds. While a direct application of this compound in a commercial agrochemical is not explicitly documented in the provided search results, the structural motif is present in molecules with herbicidal activity. For example, mesosulfuron-methyl, a herbicide, contains a substituted methyl benzoate structure. google.com
The most prominent role of this compound is as an intermediate in the synthesis of specialty chemicals, particularly for the pharmaceutical industry. It is a known precursor in the preparation of Amisulpride, an antipsychotic drug. google.cominnospk.com The synthesis of Amisulpride involves several steps starting from compounds like methyl 4-amino-2-methoxybenzoate or its derivatives, highlighting the importance of this chemical scaffold in the production of high-value specialty chemicals. google.comgoogle.comwipo.int
Advanced Analytical Techniques for Detection and Quantification in Complex Matrices
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are fundamental for the separation and quantification of "methyl 4-amino-5-methoxy-2-methylbenzoate" from various sample matrices. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) is largely dependent on the compound's volatility, thermal stability, and the nature of the sample.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally unstable compounds, making it well-suited for "this compound". biomedres.us A reversed-phase HPLC (RP-HPLC) method would likely be the primary choice, utilizing a non-polar stationary phase (such as C8 or C18) and a polar mobile phase. researchgate.net The mobile phase composition, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), can be optimized to achieve efficient separation from potential impurities. researchgate.netresearchgate.net Detection is commonly performed using a UV-Vis detector, as the aromatic ring of the compound will absorb UV light at a specific wavelength. researchgate.net For instance, a method for a structurally similar compound, methyl 4-hydroxy benzoate (B1203000), utilized a mobile phase of methanol and water (pH 4.8) in a 45:55 v/v ratio with UV detection at 254 nm. researchgate.net
Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and semi-volatile compounds. biomedres.us While "this compound" may not be sufficiently volatile for direct GC analysis, derivatization can be employed to increase its volatility. For example, the amino group could be derivatized to form a less polar and more volatile derivative. GC analysis of related benzoate compounds has been successfully performed. gcms.czresearchgate.netscirp.orgnih.gov The choice of column is critical, with capillary columns offering high resolution. thermofisher.com
Supercritical Fluid Chromatography (SFC): SFC combines the advantages of both GC and HPLC, using a supercritical fluid (often carbon dioxide) as the mobile phase. ijprajournal.com This technique can be particularly useful for the separation of complex mixtures and can offer faster analysis times and reduced solvent consumption compared to HPLC.
Interactive Table 1: Comparison of Chromatographic Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. biomedres.us | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. biomedres.us | Separation using a supercritical fluid as the mobile phase. ijprajournal.com |
| Applicability | Non-volatile and thermally unstable compounds. biomedres.us | Volatile and semi-volatile compounds. biomedres.us | Thermally labile and high molecular weight compounds. |
| Derivatization | Not always necessary. | Often required for non-volatile compounds. nih.gov | Can sometimes be avoided. |
| Detection | UV-Vis, Diode Array, Fluorescence, Mass Spectrometry. biomedres.us | Flame Ionization (FID), Mass Spectrometry (MS). thermofisher.com | UV, Mass Spectrometry. |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of "this compound" and its related impurities. ijpsonline.comijprajournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique that combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. nih.govsigmaaldrich.comshimadzu.com This is particularly valuable for the analysis of primary aromatic amines. nih.govsigmaaldrich.com An LC-MS method would allow for the determination of the molecular weight of the parent compound and any co-eluting impurities, aiding in their identification. ijpsonline.com The use of tandem mass spectrometry (LC-MS/MS) can provide even greater specificity and structural information through fragmentation analysis. nih.govsigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of "this compound," GC-MS offers excellent separation and definitive identification based on mass spectra. thermofisher.comnih.govresearchgate.net The mass spectrum of a compound is a unique fingerprint that can be compared to spectral libraries for confirmation. This technique is widely used for the analysis of benzoate derivatives in various matrices. gcms.czresearchgate.netscirp.orgnih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with Nuclear Magnetic Resonance spectroscopy. This powerful technique provides detailed structural information about the separated compounds, which is invaluable for the definitive identification of unknown impurities. ijprajournal.com
Method Development and Validation for Trace Analysis
The development of a robust and reliable analytical method for the trace analysis of "this compound" is critical, especially when dealing with complex matrices. This process involves several key steps:
Method Development: This includes selecting the appropriate chromatographic system and detector, optimizing the mobile phase composition, flow rate, column temperature, and injection volume to achieve the desired separation and sensitivity. For trace analysis, techniques like solid-phase extraction (SPE) may be employed for sample pre-concentration.
Method Validation: Once developed, the method must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ijprajournal.com Validation parameters include:
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. researchgate.net
Linearity: The demonstration of a proportional relationship between the concentration of the analyte and the analytical response over a defined range. researchgate.net
Accuracy: The closeness of the test results to the true value. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govresearchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. researchgate.net
Interactive Table 2: Typical Validation Parameters for a Trace Analysis Method
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | Typically 98.0% to 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant impact on results with minor changes in method parameters. |
Impurity Profiling and Stability Studies in Different Environments
Impurity profiling is the identification and quantification of all potential impurities in a substance. ijpsonline.com For "this compound," this would involve identifying impurities from the synthesis process, such as starting materials, by-products, and intermediates, as well as degradation products that may form under various environmental conditions. thermofisher.comijpsonline.com
Stability-Indicating Methods: A stability-indicating analytical method is one that can accurately and selectively measure the active ingredient in the presence of its degradation products. researchgate.netresearchgate.netrsc.org To develop such a method, forced degradation studies are performed by subjecting the compound to stress conditions like heat, light, humidity, acid, and base hydrolysis, and oxidation. researchgate.net The degradation products are then separated and identified using techniques like LC-MS or GC-MS.
Common Degradation Pathways: For "this compound," potential degradation pathways could include hydrolysis of the methyl ester group to form the corresponding carboxylic acid, or oxidation of the amino group. The stability of the methoxy (B1213986) group under different conditions would also need to be assessed.
Future Research Directions and Emerging Opportunities
Design and Synthesis of Advanced Derivatives with Tailored Properties
A primary area of future research lies in the rational design and synthesis of novel derivatives of methyl 4-amino-5-methoxy-2-methylbenzoate with precisely tailored functionalities. The existing functional groups—amine, ester, and methoxy (B1213986)—offer multiple points for chemical modification. For instance, the amino group can be acylated, alkylated, or used as a handle to build more complex heterocyclic systems. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides.
Research into analogous compounds has demonstrated the potential of this approach. For example, derivatives of the related 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and identified as potent agonists and antagonists for the 5-HT4 receptor. nih.gov By systematically modifying a piperidine (B6355638) ring attached to the benzoate (B1203000) core, researchers were able to dramatically alter the pharmacological profile from agonist to antagonist, highlighting how small structural changes can lead to significant functional differences. nih.gov This principle can be directly applied to this compound to explore new biologically active agents.
Furthermore, the core structure is an important intermediate in the synthesis of valuable compounds. For example, methyl 4-amino-5-thiophenyl-2-methoxybenzoate and 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid are key intermediates for the antipsychotic drug amisulpride. patsnap.comgoogle.com Future work could focus on creating libraries of derivatives by introducing diverse substituents at the 5-position, moving beyond simple thio- or sulfonyl- groups to explore a wider chemical space and potentially discover compounds with novel properties.
Integration into Multicomponent Reaction Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, represent a powerful tool for rapidly generating chemical complexity. The integration of this compound into such reaction systems is a significant emerging opportunity.
The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are cornerstones of modern organic synthesis for creating diverse molecular libraries. nih.govorganic-chemistry.org The Ugi four-component reaction, for instance, typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. youtube.com The this compound scaffold contains both an amine and, upon hydrolysis of the ester, a carboxylic acid. This bifunctionality makes it an intriguing substrate for interrupted or unconventional Ugi and Passerini-type reactions. nih.gov Future research could explore its use as the amine component, or its corresponding carboxylic acid as the acid component, in MCRs to build complex, peptide-like structures or other novel molecular frameworks. nih.gov The development of such reactions would provide efficient, atom-economical pathways to new chemical entities based on this versatile substituted benzoate core.
Exploration of Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a pathway to construct ordered, functional materials from molecular building blocks. nih.govnih.gov The functional groups on this compound—specifically the amino group capable of hydrogen bonding and the aromatic ring capable of π-π stacking—make it an excellent candidate for exploration in supramolecular assembly and host-guest chemistry. mdpi.com
Future research can be directed towards designing systems where this molecule acts as a "guest" that can be selectively bound by a larger "host" molecule, or where it self-assembles to form larger structures. nih.govyoutube.com Host-guest systems are being developed for applications ranging from environmental remediation to targeted drug delivery. rsc.orgrsc.org For example, synthetic host molecules can be designed to recognize and bind specific molecular guests, including those with amino or methyl groups. rsc.org
Moreover, the principles of molecular self-assembly could be used to create nanostructures like fibers, tubes, or vesicles from derivatives of this compound. mdpi.comrsc.org By modifying the molecule to enhance its amphiphilicity, for example by attaching aliphatic chains, researchers could induce the formation of ordered assemblies in solution. mdpi.com These structures could find potential use in materials science or as scaffolds in tissue regeneration. rsc.org The study of how guest molecules can be incorporated within these assemblies, potentially templating their formation, is another fertile area for investigation. nih.govnih.gov
Development of Environmentally Benign Synthetic Strategies
The increasing emphasis on "green chemistry" in the chemical industry necessitates the development of synthetic routes that are more efficient, produce less waste, and use less hazardous materials. researchgate.net Future research on this compound and its derivatives should prioritize these principles.
Future work could explore the use of catalysis to improve reaction efficiency, such as employing heterogeneous catalysts that can be easily recovered and reused. mdpi.com Microwave-assisted synthesis is another green methodology that can dramatically reduce reaction times and improve yields for the creation of heterocyclic derivatives. nih.gov The ultimate goal is to develop synthetic pathways that are not only high-yielding and simple to perform but also sustainable and environmentally responsible. researchgate.net
Computational Design of Next-Generation Analogues and Their Predicted Chemical Behavior
Computational chemistry and molecular modeling are indispensable tools for modern chemical research, enabling the prediction of molecular properties and guiding experimental work. researchgate.net This approach is highly applicable to the design of next-generation analogues of this compound.
Structure-based computational design can be used to engineer molecules with improved properties, such as enhanced binding affinity to a biological target. researchgate.net For instance, molecular modeling has been successfully used to analyze the conformations of derivatives of the related 4-amino-5-chloro-2-methoxybenzoic acid and to propose a hypothetical model for its binding site on the 5-HT4 receptor. nih.gov This synergy between computational prediction and experimental validation accelerates the discovery process. researchgate.net
Future research could leverage machine learning and other advanced computational methods to screen virtual libraries of analogues for desired properties. researchgate.net By building quantitative structure-activity relationship (QSAR) models, researchers can predict the chemical behavior and biological activity of yet-unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. This in silico approach saves time and resources and represents a powerful strategy for navigating the vast chemical space of possible derivatives to uncover novel molecules with tailored functions.
Q & A
Q. What are the optimal synthetic methodologies for methyl 4-amino-5-methoxy-2-methylbenzoate, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via sequential functionalization of a benzoic acid scaffold. A validated approach involves:
- Coupling reactions : React 4-amino-5-methoxy-2-methylbenzoic acid with methanol using carbodiimide coupling agents (e.g., DCC or EDC) to form the methyl ester .
- Catalytic hydrogenation : For intermediates requiring deprotection (e.g., benzyl esters), use Pd/C or Raney Ni under H₂ pressure (1–3 atm) to achieve high yields (>85%) .
- Regioselective protection : Optimize methoxy group placement by employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic solvent systems (water/dichloromethane) to minimize side reactions .
Q. Key parameters for optimization :
- Temperature control (60–80°C for coupling, room temperature for hydrogenation).
- Solvent selection (DMF for coupling, ethanol for hydrogenation).
- Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient).
Q. How should researchers address solubility challenges during in vitro assays?
Answer: Solubility in aqueous buffers is often limited due to the compound’s hydrophobic aromatic core. Methodological solutions include:
- Co-solvent systems : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media. Validate biocompatibility via negative controls .
- Micellar encapsulation : Incorporate non-ionic surfactants (e.g., Tween-80 at 0.05% w/v) to enhance dispersibility without altering bioactivity .
- pH adjustment : For ionizable groups (e.g., amino), prepare solutions in mildly acidic buffers (pH 4–5) to protonate the amine and improve solubility .
Storage : Store lyophilized powder at –20°C under inert gas (argon) to prevent oxidation. Reconstituted solutions are stable for ≤72 hours at 4°C .
Advanced Research Questions
Q. How do substituent positions (e.g., methoxy, amino) influence regiochemical reactivity in downstream derivatization?
Answer: Substituent positioning significantly impacts electrophilic aromatic substitution (EAS) and nucleophilic reactions. For example:
- Methoxy group (5-position) : Acts as an electron-donating group, directing EAS to the para position (C-4 or C-6). This can be leveraged for selective nitration or halogenation .
- Amino group (4-position) : Enhances nucleophilic reactivity, enabling acylations or Suzuki couplings. Protect with Boc or Fmoc groups during multi-step syntheses to avoid side reactions .
Q. Experimental validation :
Q. How can conflicting spectroscopic data (e.g., NMR, IR) be resolved during structural elucidation?
Answer: Contradictions often arise from tautomerism or solvent effects. Mitigation strategies include:
- Multi-nuclear NMR : Compare , , and spectra to confirm amine protonation states and methoxy resonance splitting .
- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and –40°C .
- IR coupled with computational modeling : Match experimental carbonyl stretches (1680–1700 cm) with density functional theory (DFT)-predicted vibrational modes .
Case study : Methyl 4-amino-3-hydroxybenzoate () showed discrepancies in NMR due to hydrogen bonding; resolved via deuterium exchange experiments .
Q. What experimental designs are recommended for studying environmental stability and degradation pathways?
Answer: Adopt a tiered approach:
Abiotic degradation :
- Hydrolysis : Incubate in buffers (pH 3–9) at 25–50°C. Monitor via LC-MS for ester hydrolysis products (e.g., benzoic acid derivatives) .
- Photolysis : Expose to UV light (254 nm) in aqueous/organic matrices. Quantify degradation kinetics using HPLC-DAD .
Biotic degradation :
- Use soil/water microcosms spiked with the compound. Analyze microbial metabolites (e.g., demethylated or hydroxylated derivatives) via high-resolution mass spectrometry (HRMS) .
Data interpretation : Apply kinetic models (pseudo-first-order) to derive half-lives. Cross-reference with EPI Suite™ predictions for environmental persistence .
Q. How can structure-activity relationship (SAR) studies be designed to probe biological activity?
Answer: Focus on modular derivatization and receptor-binding assays:
- Targeted modifications : Synthesize analogs with varied substituents (e.g., halogenation at C-2, alkylation of the amino group) .
- In vitro receptor assays : Test dopamine D2 and serotonin 5-HT3 receptor affinity using radioligand displacement (e.g., -spiperone for D2, -GR65630 for 5-HT3) .
- Data analysis :
Example : Benzamide derivatives in showed dual D2/5-HT3 antagonism (K = 12–85 nM), with methoxy groups critical for 5-HT3 selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
